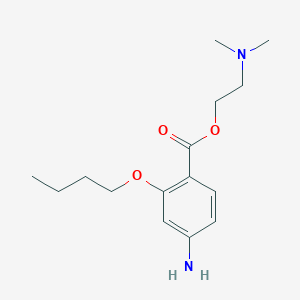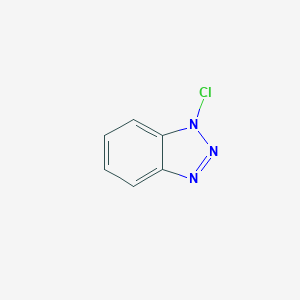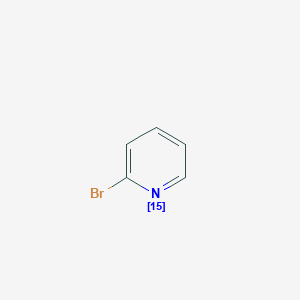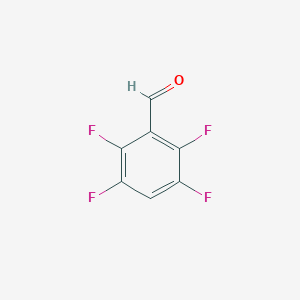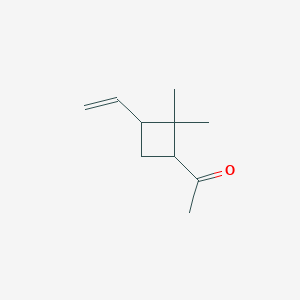
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, also known as VE, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. VE is a cyclic ketone that is derived from cyclobutane, an organic compound commonly used in the synthesis of other chemicals. In
Mécanisme D'action
The mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects:
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, as well as reduce pain and swelling in animal models of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research involving 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. One area of research is the development of new drugs based on the structure of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also be used as a starting material for the synthesis of other compounds with unique properties. Another area of research is the investigation of the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, which may help to elucidate its anti-inflammatory and analgesic effects. Finally, future research may focus on improving the synthesis method of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone to make it more efficient and cost-effective.
Conclusion:
In conclusion, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, and its relative ease of synthesis makes it a useful building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone and to explore its potential applications in different areas of research.
Méthodes De Synthèse
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be synthesized through a multistep process involving the reaction of cyclobutane with various reagents such as sodium hydride, iodine, and acetic anhydride. The resulting product is then subjected to a series of reactions involving the addition of ethylene, followed by oxidation and dehydration to yield 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. The synthesis of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In organic synthesis, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds with unique properties. In materials science, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a precursor for the synthesis of polymers and other materials with desirable properties.
Propriétés
Numéro CAS |
109682-70-4 |
|---|---|
Nom du produit |
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(3-ethenyl-2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-5-8-6-9(7(2)11)10(8,3)4/h5,8-9H,1,6H2,2-4H3 |
Clé InChI |
SKYLYSZZCCZWHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)C=C |
SMILES canonique |
CC(=O)C1CC(C1(C)C)C=C |
Synonymes |
Ethanone, 1-(3-ethenyl-2,2-dimethylcyclobutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



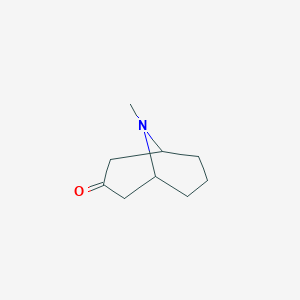

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

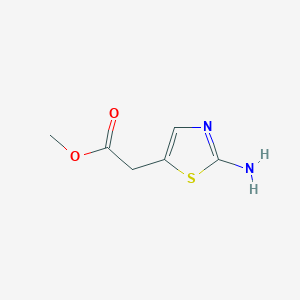

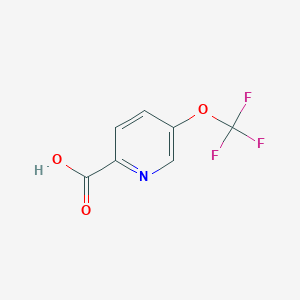

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
